Methyl 2-(1-aminocyclopentyl)acetate
Overview
Description
Methyl 2-(1-aminocyclopentyl)acetate is an organic compound with the molecular formula C8H15NO2. It is a colorless to yellow liquid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-aminocyclopentyl)acetate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are common practices to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 2-(1-aminocyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-aminocyclohexyl)acetate
- Methyl 2-(1-aminocyclobutyl)acetate
- Methyl 2-(1-aminocyclopropyl)acetate
Uniqueness
Methyl 2-(1-aminocyclopentyl)acetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific structural attributes are required .
Biological Activity
Methyl 2-(1-aminocyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 169.23 g/mol
- Functional Groups : Ester and amine
These structural attributes enable the compound to interact with various biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate biochemical pathways through:
- Enzyme Inhibition : It can inhibit specific enzymes, thereby altering metabolic processes.
- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.
The exact mechanisms can vary based on the biological context and the specific targets involved.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities relevant to therapeutic applications:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Neurological Effects : Similar compounds have been investigated for their roles as GABA analogues, which are crucial in neurological research .
- Anti-inflammatory Properties : There is ongoing investigation into its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Data Table: Biological Activities and Research Findings
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent. The IC values were determined to be in the low micromolar range, indicating promising potency against these cell lines .
Case Study 2: Neurological Applications
Another investigation focused on the neuropharmacological effects of compounds structurally similar to this compound. These studies demonstrated that such compounds could enhance GABAergic transmission, providing insights into their potential use in treating anxiety disorders and epilepsy. The binding affinity to GABA receptors was quantified, showing significant interaction that warrants further exploration .
Properties
IUPAC Name |
methyl 2-(1-aminocyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGZHBMQHIXPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299304 | |
Record name | Methyl 1-aminocyclopentaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178242-71-2 | |
Record name | Methyl 1-aminocyclopentaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178242-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-aminocyclopentaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(1-aminocyclopentyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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